2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Historical Development of 1,3,4-Thiadiazole Scaffolds in Medicinal Chemistry
The 1,3,4-thiadiazole nucleus emerged as a pharmacologically significant heterocycle in the mid-20th century, with early applications in diuretics and carbonic anhydrase inhibitors such as acetazolamide. Its electron-deficient aromatic system, characterized by two nitrogen atoms and one sulfur atom in a five-membered ring, enables diverse non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. By the 1980s, researchers recognized that substitutions at the 2- and 5-positions of the thiadiazole ring could modulate bioavailability and target affinity, leading to derivatives with antiviral, antibacterial, and antitumor properties. The scaffold’s metabolic stability and compatibility with hybrid molecular architectures further solidified its role in drug discovery, particularly in kinase and protease inhibitor development.
Significance of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
2,5-Disubstituted 1,3,4-thiadiazoles exhibit enhanced pharmacological profiles compared to monosubstituted analogs due to synergistic electronic and steric effects. The substitution pattern allows for dual functionalization:
- Position 2 : Typically occupied by aromatic or heteroaromatic groups (e.g., benzamide), enabling target-specific interactions through hydrogen bonding or van der Waals forces.
- Position 5 : Often modified with alkylsulfanyl or aryl groups to improve membrane permeability and metabolic resistance.
For example, derivatives bearing 5-phenyl-2-furan moieties demonstrated potent fungicidal activity against Phytophthora infestans (EC~50~ = 9.7 μg/mL), surpassing standard agents like pyrimorph. Similarly, 2,5-diarylthiadiazoles showed nanomolar inhibition of thymidine phosphorylase, a target in anticancer therapy.
Table 1: Biological Activities of Select 2,5-Disubstituted 1,3,4-Thiadiazoles
Structural Features of Benzamide-Thiadiazole Hybrid Molecules
The integration of benzamide with 1,3,4-thiadiazole creates a planar, conjugated system that enhances binding to hydrophobic enzyme pockets. Key structural attributes include:
- Thiadiazole Core : Provides rigidity and electron-withdrawing character, stabilizing charge-transfer interactions with protonated lysine or arginine residues in target proteins.
- Benzamide Moiety : The amide linker facilitates hydrogen bonding with backbone NH groups, while the aromatic ring participates in π-stacking with tyrosine or phenylalanine side chains.
- Chlorine Substituents : The 2,5-dichloro configuration on the benzamide ring increases electronegativity, improving interactions with nucleophilic regions of bacterial DNA gyrase or fungal lanosterol demethylase.
In 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, the propylsulfanyl group extends into hydrophobic enzyme cavities, as evidenced by molecular docking studies with Staphylococcus aureus dihydrofolate reductase.
Bioisosteric Relationships and Pharmacophore Positioning
The 1,3,4-thiadiazole ring acts as a bioisostere for carboxylate or phosphate groups, mimicking their geometry and electronic distribution in transition-state analogs. In the context of β-glucuronidase inhibition, the sulfur atom in thiadiazole serves as a hydrogen bond acceptor, replicating interactions typically mediated by glutamic acid residues.
The pharmacophore of this compound comprises three critical regions:
- Electrophilic Thiadiazole Core : Engages in charge-assisted hydrogen bonds with catalytic serine or cysteine residues.
- Dichlorobenzamide Unit : Provides halogen bonding with backbone carbonyl oxygens, enhancing binding affinity.
- Propylsulfanyl Side Chain : Optimizes logP values for blood-brain barrier penetration in neurological targets.
Properties
IUPAC Name |
2,5-dichloro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-2-5-19-12-17-16-11(20-12)15-10(18)8-6-7(13)3-4-9(8)14/h3-4,6H,2,5H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZGYULSROJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps. One common synthetic route includes the reaction of 2,5-dichlorobenzoyl chloride with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, amines, and thiols.
Scientific Research Applications
2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential to inhibit inhibitor of apoptosis proteins, making it a candidate for cancer therapy research.
Medicine: Due to its role in apoptosis inhibition, it is being explored for its therapeutic potential in treating cancers and other diseases involving dysregulated apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with inhibitor of apoptosis proteins. By binding to these proteins, the compound prevents them from inhibiting apoptosis, thereby promoting cell death in cancer cells. This mechanism is crucial for its potential use in cancer therapy, as it can selectively induce apoptosis in cancerous cells while sparing healthy cells.
Comparison with Similar Compounds
Table 1: Structural and Spectral Features of Selected Benzamide-Thiadiazole Derivatives
Key Observations :
Fluoro substituents (e.g., 4f) reduce lipophilicity compared to chloro groups, which may influence bioavailability .
Thiadiazole Substituents :
- The propylsulfanyl group in the target compound introduces a sulfur atom and a hydrophobic alkyl chain, likely increasing lipophilicity (logP) compared to the polar pyridin-2-yl group in 4b–4g .
- Pyridinyl substituents (e.g., 4b–4g) enable π-π stacking and hydrogen bonding, which are critical for receptor binding in bioactive compounds .
Spectral Data :
- ¹H NMR shifts in analogs correlate with substituent positions (e.g., downfield shifts for pyridine protons in 4b). The target compound’s dichloro and propylsulfanyl groups would likely produce distinct aromatic and alkyl proton signals .
- IR spectra consistently show N-H (3260–3280 cm⁻¹) and C=O (1675–1680 cm⁻¹) stretches, confirming the benzamide-thiadiazole scaffold .
Biological Activity
2,5-Dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The thiadiazole ring system is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through synthesis, characterization, and biological evaluations.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 2,5-dichlorobenzoyl chloride and 5-(propylsulfanyl)-1,3,4-thiadiazole under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observed Values |
|---|---|
| Melting Point | 150-152 °C |
| FTIR Peaks | 3400 cm (NH), 1650 cm (C=O) |
| NMR Chemical Shifts | δ 7.52-8.39 (Ar-H), δ 13.23 (amide H) |
Antimicrobial Activity
The biological activity of this compound was evaluated against various bacterial and fungal strains using standard methods.
- Antibacterial Activity : The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.
- Antifungal Activity : The antifungal properties were tested against Aspergillus niger and Candida albicans, showing moderate effectiveness with MIC values indicating potential for therapeutic applications.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Aspergillus niger | 64 |
| Candida albicans | 128 |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Interaction with DNA : Thiadiazole derivatives often interact with nucleic acids, potentially disrupting replication processes.
Case Studies
Several studies have been conducted to evaluate the efficacy of thiadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A study highlighted that thiadiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The compound was evaluated for its ability to induce apoptosis in breast cancer cells.
- Inflammation Model : In an animal model of inflammation, the compound showed a reduction in inflammatory markers when administered at specific doses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dichloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, reacting 3,5-dichlorobenzoyl chloride with 5-(propylsulfanyl)-1,3,4-thiadiazol-2-amine in dry acetonitrile under reflux (4–6 hours) with a catalytic amount of triethylamine yields the target compound. Solvent choice (e.g., ethanol, DMF) and temperature (80–100°C) significantly influence yield. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) is typical .
- Optimization : Monitor reaction progress using TLC and adjust stoichiometry (1:1.2 molar ratio of benzoyl chloride to amine) to minimize byproducts. Yield improvements (≥75%) are achievable by controlling moisture levels and inert atmospheres .
Q. Which analytical techniques are essential for characterizing the compound’s purity and structure?
- Techniques :
- 1H/13C NMR : Confirm substitution patterns (e.g., dichloro and propylsulfanyl groups). For example, aromatic protons in the benzamide moiety appear as doublets at δ 7.2–8.1 ppm, while the propylsulfanyl group shows triplet signals at δ 1.2–1.5 ppm (CH2) and δ 3.3 ppm (SCH2) .
- IR Spectroscopy : Detect key functional groups (C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ at m/z 388.2) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL-2018 for refinement .
Q. How can solubility and stability be assessed for in vitro assays?
- Protocol : Use UV-Vis spectroscopy (λmax ~260–280 nm in DMSO) to quantify solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Stability is evaluated via accelerated degradation studies (40°C, 75% humidity for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., kinases or lipoxygenases)?
- Approach : Perform molecular docking using AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (compound) and receptor (e.g., 15-lipoxygenase PDB: 1LOX) by assigning Gasteiger charges and optimizing hydrogen bonds. Multi-threading (8 cores) reduces runtime by ~60%. Validate docking poses with MD simulations (NAMD, 100 ns) to assess binding stability .
- Data Analysis : Compare binding energies (ΔG ≤ -8.5 kcal/mol suggests strong inhibition) and analyze residue interactions (e.g., His372, Gln375 in 15-LOX) .
Q. How do structural modifications (e.g., halogen substitution) impact anticancer activity?
- SAR Insights : Bromo or chloro substituents at the benzamide’s meta/para positions enhance cytotoxicity (IC50 ≤ 10 µM in NSCLC cells) by increasing electrophilicity and DNA intercalation. For example, 2-bromo analogs show 100% mortality reduction in murine models at 60 mg/kg due to improved membrane permeability .
- Experimental Design : Synthesize analogs via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl halides) and evaluate using MTT assays (72-hour exposure, A549 cells). Compare logP values (2.8–3.5) to correlate lipophilicity with activity .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries?
- Refinement Workflow : Use SHELXTL for initial structure solution (Patterson methods) and SHELXL for least-squares refinement. Address disorder in the propylsulfanyl chain via PART and SIMU commands. Validate with R-factor convergence (R1 ≤ 0.05) and Hirshfeld surface analysis .
- Case Study : Discrepancies in dihedral angles (e.g., thiadiazole-benzamide torsion) arise from solvent effects (e.g., DMSO vs. ethanol). Compare multiple datasets and apply TWINABS for twinned crystals .
Q. What mechanisms underlie the compound’s cell cycle arrest effects in cancer models?
- Pathway Analysis : Treat HCT-116 cells with 10 µM compound for 24 hours. Perform flow cytometry (PI staining) to identify G0/G1 arrest (~60% increase). Validate via Western blot (p21 upregulation, CDK4/6 downregulation) and RNA-seq to map ERK/AKT pathway suppression .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Root Causes : Variability in cell lines (e.g., A549 vs. HepG2), assay conditions (serum concentration, exposure time), or impurity profiles (e.g., residual solvents).
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate purity (>95% by HPLC). Use orthogonal assays (e.g., apoptosis ELISA + caspase-3 activation) to confirm mechanisms .
Q. Why do computational docking scores sometimes contradict experimental IC50 values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
